molecular formula C17H16N4O B7621870 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone

2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone

Cat. No.: B7621870
M. Wt: 292.33 g/mol
InChI Key: RFXFMCJRJPKBCS-UHFFFAOYSA-N
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Description

2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-Trifluoromethylphenyl)tetrazol-2-yl]-1-phenylethanone
  • 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N′-[(1E)-(4-fluorophenyl)methylidene]acetohydrazide

Uniqueness

2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is unique due to its specific substitution pattern on the tetrazole ring and the presence of the phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[5-(4-ethylphenyl)tetrazol-2-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-13-8-10-15(11-9-13)17-18-20-21(19-17)12-16(22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXFMCJRJPKBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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